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Compound of Interest

Compound Name: 2,6-Dichloro-4-nitroaniline

Cat. No.: B1670479

This guide provides a comprehensive overview of the spectral data for 2,6-Dichloro-4-
nitroaniline, a significant chemical intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic
characteristics. This document is intended for researchers, scientists, and professionals in the
field of drug development and chemical analysis, offering a centralized resource for the spectral
properties and analytical methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, IR, and UV-Vis
spectroscopy for 2,6-Dichloro-4-nitroaniline.

Table 1: *H NMR Spectral Data

Chemical Shift (5)

Solvent Multiplicity Assignment
ppm
8.32 DMSO-ds S Ar-H
6.75 DMSO-ds s (br) -NH2

s: singlet, br: broad

Note: Data sourced from SpectraBase. The broadness of the amine protons is characteristic
and can be influenced by factors such as solvent, concentration, and temperature.
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Table 2: IR Absorption Data

Wavenumber (cm—?) Functional Group Assignment

3485, 3375 N-H stretching (asymmetric and symmetric)
1595 N-H bending

1520, 1345 NO:2 stretching (asymmetric and symmetric)
825 C-Cl stretching

1240 C-N stretching

Note: Data corresponds to a KBr pellet transmission spectrum. The precise peak positions and
intensities can be influenced by the sample preparation and physical state.

Table 3: UV-Vis Spectral Data

Molar Absorptivity (g)
Wavelength (Amax) nm Solvent
L-mol-*-cm—*

240 7,943 Heptane

322 14,454 Heptane

Note: Data sourced from PubChem.[1] The absorption maxima and molar absorptivities are
solvent-dependent.

A Note on *C NMR Data

Despite a thorough search of available scientific literature and spectral databases,
experimental 13C NMR data for 2,6-Dichloro-4-nitroaniline could not be located. While data
for isotopically labeled (*3Cs) analogs and computational predictions exist, empirical data for the
unlabeled compound in common deuterated solvents is not readily available.[2] Researchers
requiring this data may need to perform an experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H NMR spectra for the structural elucidation of 2,6-Dichloro-4-
nitroaniline.

Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 2,6-Dichloro-4-nitroaniline.

o Transfer the solid into a clean, dry 5 mm NMR tube.

o Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Securely cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
¢ Instrumental Analysis:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

o Place the sample into the NMR probe.

o Lock the spectrometer onto the deuterium signal of the DMSO-de.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Acquire the H NMR spectrum using a standard pulse sequence. Typical parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay
of 1-2 seconds.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-de to
2.50 ppm.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-Dichloro-4-nitroaniline using
Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:
o Sample Preparation (KBr Pellet Method):

o Place approximately 1-2 mg of 2,6-Dichloro-4-nitroaniline and 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) into an agate mortar.

o Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The
grinding helps to reduce scattering effects.

o Transfer a portion of the mixture into a pellet-forming die.

o Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

e Instrumental Analysis:

o Record a background spectrum of the empty sample compartment to account for
atmospheric H20 and COa.

o Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.
o Acquire the IR spectrum over the desired range, typically 4000-400 cm™2.

o The final spectrum is presented as transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 2,6-Dichloro-4-nitroaniline.
Methodology:

e Sample Preparation:
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o Prepare a stock solution of 2,6-Dichloro-4-nitroaniline of a known concentration in a
spectroscopic grade solvent (e.g., heptane or ethanol).

o Perform serial dilutions of the stock solution to obtain a series of solutions with
concentrations that will result in absorbance values within the linear range of the
instrument (typically 0.1-1.0).

o Use quartz cuvettes with a 1 cm path length.

e Instrumental Analysis:

[¢]

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30
minutes for stable readings.

o Fill a cuvette with the pure solvent to be used as a blank.
o Place the blank cuvette in the sample holder and record a baseline spectrum.
o Rinse a second cuvette with the sample solution before filling it.

o Place the sample cuvette in the spectrophotometer and record the absorption spectrum
over the desired wavelength range (e.g., 200-600 nm).

o The wavelengths of maximum absorbance (Amax) are identified from the spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2,6-Dichloro-4-nitroaniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 2,6-Dichloro-4-nitroaniline | C6H4CI2N202 | CID 7430 - PubChem
[pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1670479?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670479?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-nitroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 2. 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) | C6H4CI2N202 | CID 46781250 -
PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectral Analysis of 2,6-Dichloro-4-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670479#spectral-data-for-2-6-dichloro-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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